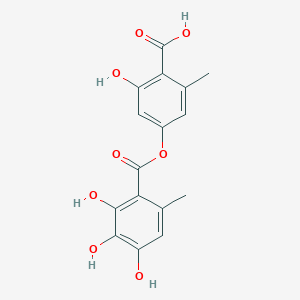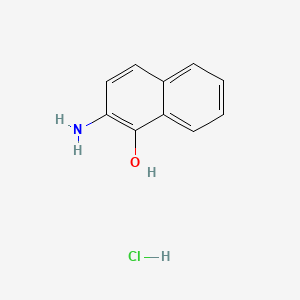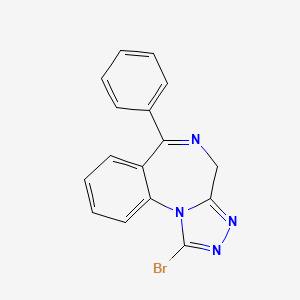
Diploschistesic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diploschistesic acid involves the condensation of orcinol and psoromic acid . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: . advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future.
化学反応の分析
Types of Reactions: Diploschistesic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various quinones, while substitution reactions can produce a range of ether derivatives .
科学的研究の応用
Diploschistesic acid has several scientific research applications, including:
作用機序
The mechanism of action of diploschistesic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, contributing to its antimicrobial activity . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
類似化合物との比較
Similar Compounds: Diploschistesic acid is similar to other para-depsides such as:
- Anziaic acid
- Confluentic acid
- Erythrin
- Evernic acid
- Glomelliferic acid
- Hiascic acid
- Imbricaric acid
- Tumidulin
- Microphyllinic acid
- Obtusatic acid
- Olivetoric acid
- Perlatolic acid
- Planaic acid
- Sphaerophorin
- Divaricatic acid
- Lecanoric acid
Uniqueness: What sets this compound apart is its specific occurrence in the genus Diploschistes and its unique combination of biological activities
特性
CAS番号 |
537-08-6 |
|---|---|
分子式 |
C16H14O8 |
分子量 |
334.28 g/mol |
IUPAC名 |
2-hydroxy-6-methyl-4-(2,3,4-trihydroxy-6-methylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C16H14O8/c1-6-3-8(5-9(17)11(6)15(21)22)24-16(23)12-7(2)4-10(18)13(19)14(12)20/h3-5,17-20H,1-2H3,(H,21,22) |
InChIキー |
UPYXFRYWDWLGRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |
正規SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)



